molecular formula C11H8BrN3O4 B4411580 N-(5-bromo-6-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide

N-(5-bromo-6-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B4411580
M. Wt: 326.10 g/mol
InChI Key: PNORTQBERIJXQH-UHFFFAOYSA-N
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Description

N-(5-bromo-6-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide is an organic compound that features a pyridine ring substituted with bromine and methyl groups, and a furan ring substituted with a nitro group

Properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O4/c1-6-7(12)2-4-9(13-6)14-11(16)8-3-5-10(19-8)15(17)18/h2-5H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNORTQBERIJXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide typically involves the following steps:

    Methylation: The addition of a methyl group to the pyridine ring.

    Amidation: The formation of the amide bond between the pyridine and furan rings.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-6-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the pyridine ring can be replaced by other nucleophiles.

    Reduction: The nitro group on the furan ring can be reduced to an amine group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Reduction: The major product is the corresponding amine.

    Hydrolysis: The products are the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(5-bromo-6-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-6-methyl-2-pyridinyl)acetylamide
  • N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide
  • N-(5-bromo-6-methyl-2-pyridinyl)-2-(1-naphthyloxy)acetamide

Uniqueness

N-(5-bromo-6-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide is unique due to the presence of both a bromine-substituted pyridine ring and a nitro-substituted furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-bromo-6-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide
Reactant of Route 2
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N-(5-bromo-6-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide

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